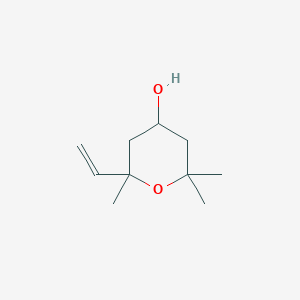
2-Ethenyl-2,6,6-trimethyloxan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-2,6,6-trimethyloxan-4-ol is an organic compound with the molecular formula C10H18O2 It is characterized by its unique structure, which includes an ethenyl group and a trimethyloxan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-2,6,6-trimethyloxan-4-ol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the alkylation of 2,6,6-trimethyloxan-4-ol with an ethenyl halide in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenyl-2,6,6-trimethyloxan-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-2,6,6-trimethyloxan-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethenyl-2,6,6-trimethyloxan-4-ol involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing various pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethenyl-2,6,6-trimethyloxan-3-ol
- 2-Ethenyl-2,6,6-trimethyloxan-5-ol
Uniqueness
2-Ethenyl-2,6,6-trimethyloxan-4-ol is unique due to its specific structural configuration, which imparts distinct chemical properties
Eigenschaften
CAS-Nummer |
54928-00-6 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-ethenyl-2,6,6-trimethyloxan-4-ol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4)7-8(11)6-9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3 |
InChI-Schlüssel |
MVQXHVZPFYXDPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(O1)(C)C=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14647082.png)
![7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647086.png)
![1,3,4-Oxadiazole-2(3H)-thione, 5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B14647094.png)
![4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14647098.png)
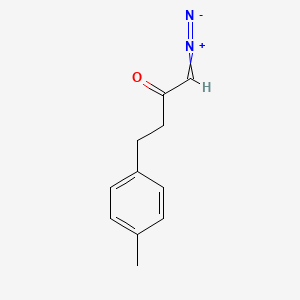
![Phenol, 3,3'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14647107.png)
![S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate](/img/structure/B14647113.png)
![2,4-Dithiabicyclo[1.1.0]butane](/img/structure/B14647121.png)

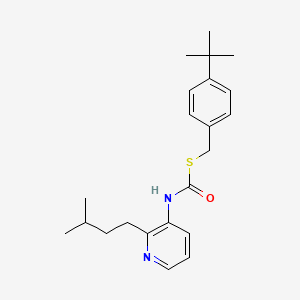
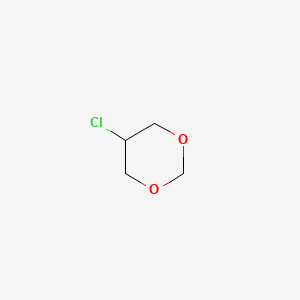
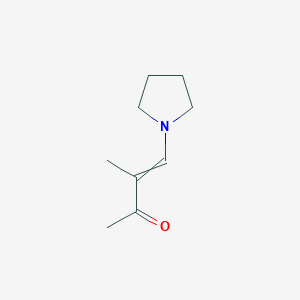
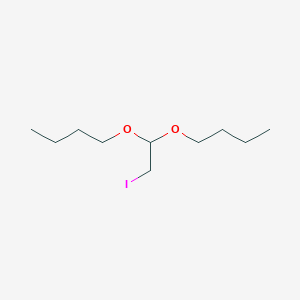
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14647184.png)
